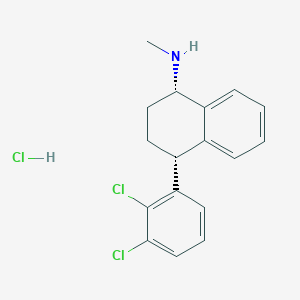
rac-cis-2,3-Dichloro Sertraline Hydrochloride
Description
rac-cis-2,3-Dichloro Sertraline Hydrochloride is a chemical compound that serves as an impurity in the synthesis of Sertraline, a widely used antidepressant. The compound has the molecular formula C17H17Cl2N•HCl and a molecular weight of 342.69 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Properties
CAS No. |
1198084-29-5 |
|---|---|
Molecular Formula |
C17H18Cl3N |
Molecular Weight |
342.7 g/mol |
IUPAC Name |
(1R,4R)-4-(2,3-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20-16-10-9-12(11-5-2-3-6-13(11)16)14-7-4-8-15(18)17(14)19;/h2-8,12,16,20H,9-10H2,1H3;1H/t12-,16-;/m1./s1 |
InChI Key |
LDIZHWJFDILCKL-VQZRABBESA-N |
SMILES |
CNC1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl |
Isomeric SMILES |
CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl |
Synonyms |
(1S,4R)-4-(2,3-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methylnaphthalenamine Hydrochloride; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-cis-2,3-Dichloro Sertraline Hydrochloride involves the reaction of 2,3-dichlorophenyl with 1,2,3,4-tetrahydro-N-methylnaphthalenamine in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
rac-cis-2,3-Dichloro Sertraline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
rac-cis-2,3-Dichloro Sertraline Hydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard and impurity marker in the synthesis of Sertraline.
Biology: The compound is used in studies to understand the biological pathways and mechanisms of Sertraline.
Medicine: Research involving this compound helps in the development of new antidepressant drugs and the improvement of existing ones.
Industry: It is used in the quality control and validation of Sertraline production processes.
Mechanism of Action
The mechanism of action of rac-cis-2,3-Dichloro Sertraline Hydrochloride is closely related to that of Sertraline. It primarily targets the serotonin transporter, inhibiting the reuptake of serotonin in the brain. This leads to increased serotonin levels in the synaptic cleft, which helps alleviate symptoms of depression. The compound also interacts with other molecular targets and pathways involved in mood regulation .
Comparison with Similar Compounds
rac-cis-2,3-Dichloro Sertraline Hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:
Sertraline: The parent compound, widely used as an antidepressant.
2,3-Dichlorophenyl derivatives: Compounds with similar structural motifs but different functional groups.
Other Sertraline impurities: Various impurities formed during the synthesis of Sertraline.
The uniqueness of this compound lies in its specific dichloro substitution pattern, which influences its chemical reactivity and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


